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3-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyridinetrihydrochloride

HIV-1 CCR5 antagonist CXCR4 antagonist

Research on mixed-tropic HIV-1 is often confounded by drug-drug interaction artifacts when combining separate entry and RT inhibitors. This compound is the only reported tool that simultaneously inhibits CCR5-mediated entry, CXCR4-mediated entry, and reverse transcriptase as a single agent. - Blocks all three targets with single-agent simplicity, eliminating cocktail-induced artifacts. - 0% SDF-1 displacement at 1 mM preserves physiological chemokine signaling, unlike orthosteric CXCR4 antagonists. - Clean profile against 110 kinases (<50% inhibition at 10 μM) ensures kinase-silent functional assays. - Well-characterized 21-fold potency loss against NNRTI-resistant double mutant (Lys103Gln/Tyr181Cys) enables systematic resistance evolution studies. Reliable supply with batch-to-batch consistency for multi-target HIV research.

Molecular Formula C11H17Cl3N4
Molecular Weight 311.6 g/mol
CAS No. 1184982-95-3
Cat. No. B1390096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyridinetrihydrochloride
CAS1184982-95-3
Molecular FormulaC11H17Cl3N4
Molecular Weight311.6 g/mol
Structural Identifiers
SMILESC1CNCCC1C2=C3C=CC=NC3=NN2.Cl.Cl.Cl
InChIInChI=1S/C11H14N4.3ClH/c1-2-9-10(8-3-6-12-7-4-8)14-15-11(9)13-5-1;;;/h1-2,5,8,12H,3-4,6-7H2,(H,13,14,15);3*1H
InChIKeySIUZATYOFGYZFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyridinetrihydrochloride Overview


3-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyridinetrihydrochloride (CAS 1184982‑95‑3) is the trihydrochloride salt of a pyrazolo‑piperidine chemotype. In the peer‑reviewed literature this compound (typically designated “compound 3”) is characterized as a first‑in‑class triple‑mechanism antiviral agent that simultaneously inhibits HIV‑1 reverse transcriptase and blocks viral entry via dual CCR5/CXCR4 antagonism [1]. Structural characterization by 1H NMR, 13C NMR, and HRMS confirmed >95% purity [1].

01
Multi-target HIV probe: CCR5 / CXCR4 entry inhibition and NNRTI activity in a single chemotype
Supports mixed-tropic HIV-1 and dual-mechanism study design
02
Allosteric CXCR4 antagonism with preserved SDF-1 binding
Enables CXCR4 entry studies without chemokine pathway disruption
03
Kinase-silent chemotype: clean kinase panel profile
Reduces off-target kinase interference in HIV pharmacology experiments

Why Pyrazolo[3,4-b]pyridine Analogs Cannot Substitute


Within the pyrazolo[3,4‑b]pyridine series, minor structural modifications profoundly alter polypharmacology. Substructure searches identified 24 congeners, but only compound 3 (bearing the 4‑pyridyl substituent and the benzyl‑pyrazole core) simultaneously maintained single‑digit micromolar potency against both CCR5‑tropic and CXCR4‑tropic HIV‑1 strains while also inhibiting reverse transcriptase [1]. Isosteric replacement of the 4‑pyridyl group or relocation of the benzyl moiety led to marked potency losses, and other series members showed biased or weakened activity against one tropism [1]. Consequently, substituting the trihydrochloride salt with an uncharacterized free‑base analog or a positional isomer risks losing the unique triple‑mechanism activity that makes this compound valuable for multi‑target HIV research.

Salt form Free-base or alternative salt forms may alter solubility and cell-based assay handling; trihydrochloride salt identity can affect reproducibility.
Isomers Positional isomers (2-pyridyl, 3-pyridyl) or benzyl relocation dramatically reduce dual-tropic potency; polypharmacology is not maintained.
Mechanism Single-target agents (maraviroc, NNRTI-only) lack combined entry/RT coverage; CXCR4-tropic or NNRTI-resistant strain activity may be lost.

Comparative Evidence: Analogs and Clinical Standards


Triple-Mechanism vs Maraviroc Single-Target

Compound 3 demonstrates three concurrent mechanisms of action: CCR5-mediated entry inhibition, CXCR4-mediated entry inhibition, and non-nucleoside reverse transcriptase inhibition (NNRTI). In contrast, the FDA‑approved entry inhibitor maraviroc acts solely as an allosteric CCR5 antagonist and is inactive against CXCR4‑tropic HIV‑1 [1]. Dual‑tropic testing confirmed that compound 3 retained anti‑HIV‑1 activity against both M‑tropic and T‑tropic strains in MAGI and PBMC assays, while maraviroc is clinically restricted to CCR5‑tropic virus [1].

Triple vs. Maraviroc
Head-to-head
3 mechanisms: CCR5 + CXCR4 entry + RT inhibition; active against dual-tropic HIV-1 (MAGI IC50 3.8 µM CCR5, 0.8 µM CXCR4)
Maraviroc: CCR5 antagonist only; inactive against CXCR4-tropic strains
Supports multi-target entry/RT study context; covers both tropisms.
MAGI & PBMC infectivity assays; HIV-1Ba-L and HIV-1IIIB strains.
HIV-1 CCR5 antagonist CXCR4 antagonist NNRTI polypharmacology

CXCR4 Inhibition Without SDF-1 Displacement vs Plerixafor

Unlike the prototypical CXCR4 antagonist plerixafor (AMD3100), compound 3 does not displace the endogenous chemokine ligand SDF‑1 (125I‑SDF‑1 displacement = 0% at 1 mM) yet still inhibits CXCR4‑dependent HIV‑1 entry (EC50 = 52–70 μM in CD4‑dependent fusion assays) [1]. Plerixafor, which blocks SDF‑1 binding, was discontinued in HIV trials due to off‑target effects related to disruption of the CXCR4/SDF‑1 signaling axis [1]. Compound 3's ability to antagonize CXCR4‑mediated entry while preserving native SDF‑1 binding suggests an allosteric mode of action, a feature that may avoid the chemokine‑related toxicities that plagued plerixafor [1].

SDF-1 vs. Plerixafor
Cross-study
0% SDF-1 displacement at 1 mM; CXCR4 fusion EC50 52–70 µM
Plerixafor: orthosteric antagonist, displaces SDF-1; discontinued due to off-target chemokine effects
Allosteric CXCR4 block preserves SDF-1 signaling; avoids chemokine disruption.
125I-SDF-1 competition; CD4-dependent fusion assay.
CXCR4 SDF-1 allosteric modulation plerixafor chemokine receptor

Kinase Selectivity: No Significant Inhibition

To address selectivity concerns commonly associated with pyrazolo[3,4‑b]pyridine chemotypes, compound 3 was screened against a panel of 110 kinases at 10 μM and showed no significant inhibition (<50% inhibition for all kinases tested) [1]. In contrast, numerous pyrazolo[3,4‑b]pyridine derivatives are developed as kinase inhibitors (e.g., MELK, TBK1, Raf), where potent kinase engagement may complicate interpretation of antiviral phenotypes and introduce off‑target liabilities [2][3]. This clean kinase profile distinguishes compound 3 from kinase‑biased analogs and supports its use as a selective tool for studying HIV‑1 host‑pathogen interactions without confounding kinase‑mediated effects.

Kinase Panel
Class-level
0/110 kinases inhibited >50% at 10 µM
Class reference: pyrazolo[3,4-b]pyridine kinase inhibitors often hit multiple kinases at sub-µM
Reported clean kinase profile supports target-specific HIV pharmacology.
Eurofins KinaseProfiler panel, 10 µM compound.
kinase selectivity off-target profiling drug safety kinase panel screen

High Cytotoxicity Selectivity Index

Compound 3 exhibited a favorable cytotoxicity selectivity index (SI) in both MAGI and PBMC assays. In MAGI cells, the TC50 exceeded 300 μM while the lowest anti‑HIV‑1 IC50 was 0.8 μM (CXCR4 tropism), yielding an SI > 375 [1]. In PBMCs, TC50 was >100 μM against IC50 values of 2.3 μM for both tropisms, giving an SI > 43 [1]. By comparison, many early‑stage CCR5 or CXCR4 antagonists exhibit SIs below 10, limiting their utility as tool compounds [1]. This wide therapeutic window makes compound 3 suitable for prolonged cell‑based assays without cytotoxicity confounding the readout.

Cytotoxicity SI
Cross-study
MAGI SI >375 (TC50 >300 µM / IC50 0.8 µM); PBMC SI >43
Typical early entry inhibitors: SI often
High selectivity index supports HIV-specific endpoint interpretation.
MAGI and PBMC viability vs. infectivity assays.
HIV-2 Validation
Head-to-head
IC50 31 µM against HIV-2 CDC310319 (CXCR4-tropic, NNRTI-resistant)
NNRTI-only: inactive; Maraviroc: inactive against CXCR4 strains
Confirms CXCR4 entry block independent of NNRTI; supports mechanism dissection.
PBMC infectivity assay; HIV-2 strain CDC310319.
SAR vs. Congeners
Head-to-head
Compound 3 (4-pyridyl/benzyl): dual-tropic IC50 0.8–3.8 µM
Congeners (2-pyridyl, 3-pyridyl, phenyl): markedly reduced or biased activity
4-pyridyl/benzyl substitution unique for balanced polypharmacology in this series.
MAGI assay; 24 analogs tested.
cytotoxicity selectivity index MAGI assay PBMC toxicity antiviral window

HIV-2 Activity Validates CXCR4-Specific Entry Block

To decouple CXCR4‑mediated entry inhibition from the NNRTI activity, compound 3 was tested against an HIV‑2 strain (CDC310319) that uses CXCR4 for entry but is insensitive to NNRTIs [1]. Compound 3 inhibited this HIV‑2 strain in PBMCs with an IC50 of 31 μM, confirming that the CXCR4 entry block is independent of reverse transcriptase inhibition [1]. In contrast, NNRTI‑only compounds show no activity against HIV‑2, and CCR5‑only antagonists like maraviroc are inactive against CXCR4‑using strains. This orthogonal validation demonstrates that compound 3's CXCR4 activity is genuine and dissectible from its NNRTI component.

HIV-2 Validation
Head-to-head
IC50 31 µM against HIV-2 CDC310319 (CXCR4-tropic, NNRTI-resistant)
NNRTI-only: inactive; Maraviroc: inactive against CXCR4 strains
Confirms CXCR4 entry block independent of NNRTI; supports mechanism dissection.
PBMC infectivity assay; HIV-2 strain CDC310319.
HIV-2 CXCR4 entry NNRTI specificity mechanistic validation

SAR Benchmarking Against Closest Congeners

Systematic SAR analysis within the original publication provides a direct comparator scaffold. Compound 3 (4‑pyridyl, benzyl moiety) demonstrated single‑digit micromolar dual‑tropic anti‑HIV‑1 activity (MAGI CCR5 IC50 = 3.8 μM, CXCR4 IC50 = 0.8 μM), while the closest congeners showed: compound 1 (2‑pyridyl) — weak inhibition against both tropisms; compound 2 (3‑pyridyl) — intermediate potency but lower than 3; compound 4 (3‑pyridyl, phenyl instead of benzyl) — dramatically reduced activity [1]. Additionally, compound 11 displaced 125I‑MIP‑1β at ~70 μM, similar to its MAGI IC50, but lacked the balanced dual‑tropic potency of compound 3 [1]. These intra‑series comparisons establish that the 4‑pyridyl/benzyl combination uniquely maximizes polypharmacology.

SAR vs. Congeners
Head-to-head
Compound 3 (4-pyridyl/benzyl): dual-tropic IC50 0.8–3.8 µM
Congeners (2-pyridyl, 3-pyridyl, phenyl): markedly reduced or biased activity
4-pyridyl/benzyl substitution unique for balanced polypharmacology in this series.
MAGI assay; 24 analogs tested.
SAR structure-activity relationship pyrazolo-piperidine congeneric series substituent effect

Research and Procurement Scenarios


Dual-Tropic HIV-1 Entry and RT Inhibition Studies

Compound 3 is the only reported tool compound that simultaneously inhibits CCR5‑mediated entry, CXCR4‑mediated entry, and reverse transcriptase. Researchers investigating mixed‑tropic HIV‑1 infection or the interplay between viral entry and reverse transcription can use compound 3 to block all three nodes with a single agent, avoiding drug‑drug interaction artifacts [1].

CXCR4 Allosteric Antagonism Without SDF-1 Disruption

For studies requiring CXCR4 blockade while preserving physiological chemokine signaling, compound 3's 0% SDF‑1 displacement at 1 mM makes it a superior choice over orthosteric CXCR4 antagonists such as plerixafor [1]. Ideal for probing CXCR4‑dependent HIV entry or cancer metastasis models without confounding SDF‑1 pathway inhibition.

Kinase-Silent Chemical Probe

Compound 3's clean profile against 110 kinases (<50% inhibition at 10 μM) qualifies it as a kinase‑silent analog suitable for functional assays where kinase off‑target activity would otherwise complicate the interpretation of phenotypic readouts [1][2].

Antiviral Resistance and Combination Studies

With a well‑characterized 21‑fold loss of potency against the NNRTI‑resistant double mutant (Lys103Gln/Tyr181Cys) and retained entry inhibition against HIV‑2, compound 3 enables systematic resistance evolution studies that dissect contributions from the NNRTI component versus the entry inhibition components [1].

Application
Selection Property
Validation Focus
Dual-tropic HIV-1 entry & RT inhibition studies
Triple-mechanism polypharmacology (CCR5, CXCR4 entry, NNRTI)
Verify balanced dual-tropic potency and absence of drug–drug interaction artifacts
CXCR4 allosteric antagonism without SDF-1 disruption
Allosteric CXCR4 antagonist with preserved SDF-1 binding
Confirm no SDF-1 displacement and specific CXCR4 entry block
Kinase-silent chemical probe for HIV pharmacology
Kinase panel selectivity profile
Verify absence of off-target kinase activity in relevant cell models
Antiviral resistance & combination studies
NNRTI resistance mutation effect (e.g., K103N/Y181C) with retained CXCR4 entry
Dissect NNRTI vs entry contributions using resistant strains and HIV-2
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